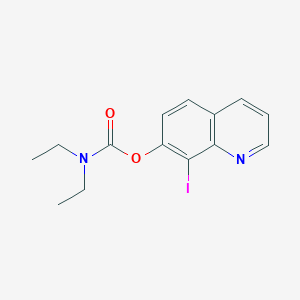

Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester

Description

Properties

CAS No. |

829666-50-4 |

|---|---|

Molecular Formula |

C14H15IN2O2 |

Molecular Weight |

370.19 g/mol |

IUPAC Name |

(8-iodoquinolin-7-yl) N,N-diethylcarbamate |

InChI |

InChI=1S/C14H15IN2O2/c1-3-17(4-2)14(18)19-11-8-7-10-6-5-9-16-13(10)12(11)15/h5-9H,3-4H2,1-2H3 |

InChI Key |

IBKAJUWJNYLXFE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)OC1=C(C2=C(C=CC=N2)C=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoquinolin-7-yl diethylcarbamate typically involves the iodination of quinoline derivatives followed by the introduction of the diethylcarbamate group. One common method includes:

Iodination: Starting with 7-hydroxyquinoline, the compound is iodinated using iodine and a suitable oxidizing agent such as potassium iodate in an acidic medium.

Carbamoylation: The iodinated product is then reacted with diethylcarbamoyl chloride in the presence of a base like triethylamine to form 8-Iodoquinolin-7-yl diethylcarbamate.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 8-Iodoquinolin-7-yl diethylcarbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom in the compound can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or thiols in the presence of a catalyst like palladium on carbon.

Major Products Formed:

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of 8-aminoquinolin-7-yl diethylcarbamate.

Substitution: Formation of 8-substituted quinolin-7-yl diethylcarbamate derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Carbamic acid derivatives have been studied for their potential anticancer activities. The structural similarities between carbamates and known anticancer agents suggest that compounds like diethyl carbamate can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against breast and prostate cancer cells, indicating a potential role in cancer therapy .

Enzyme Inhibition

Research has indicated that carbamic acid derivatives can act as inhibitors of histone deacetylases (HDACs). These enzymes are crucial in regulating gene expression, and their inhibition can lead to reactivation of tumor suppressor genes, making these compounds valuable in cancer treatment strategies .

Organic Synthesis

Protecting Groups in Synthesis

Carbamic acids are widely used as protecting groups for amines and amino acids during organic synthesis. Their ability to form stable derivatives allows chemists to manipulate functional groups selectively without affecting other reactive sites in the molecule. This application is particularly useful in the synthesis of complex organic compounds where multiple functional groups are present .

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing various bioactive molecules. For example, it has been utilized in the total synthesis of complex natural products, contributing to advancements in the field of drug discovery . The ability to modify the quinoline structure enhances its pharmacological properties, making it a versatile building block in medicinal chemistry.

Pharmacological Studies

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of carbamic acid derivatives. These compounds have been shown to possess activity against a range of pathogens, including bacteria and fungi. Their effectiveness is attributed to their ability to disrupt cellular processes within microbial cells .

Neuroprotective Effects

Some research suggests that carbamic acid derivatives may exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are mechanisms through which these compounds may exert their effects .

Environmental Applications

Toxicology Studies

The environmental impact of carbamic acid derivatives has been evaluated through toxicological studies. These investigations assess their bioaccumulation potential and effects on aquatic organisms, informing safety regulations and environmental protection measures .

Case Studies

Mechanism of Action

The mechanism of action of 8-Iodoquinolin-7-yl diethylcarbamate involves its interaction with specific molecular targets. The iodine atom and the diethylcarbamate group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Pharmacological Differences

Key Observations:

- Diethyl vs. Dimethyl Carbamates: Diethyl carbamates lack physostigmine-like activity in phenol-base esters, unlike dimethyl or allyl groups, which show strong activity . However, diethyl groups may enhance metabolic stability at the cost of higher carcinogenic risk .

Pharmacological Activity

- Enzyme Inhibition: Quinoline carbamates like A-908292 (S) inhibit ACC2 and activate PPAR-α pathways, reducing serum glucose and triglycerides in vivo. However, enantiomeric analogs (e.g., A-875400 (R)) show similar effects, suggesting off-target mechanisms .

- Receptor Interactions : Diethyl carbamates exhibit weaker receptor binding than dimethyl or quaternary ammonium salts, as seen in physostigmine analogs .

Physicochemical Properties

Table 2: Physicochemical Comparison

Biological Activity

Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester, also known as 8-Iodoquinolin-7-yl diethylcarbamate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound has a unique structure characterized by a carbamate group and a quinoline derivative, specifically featuring an iodine atom at the 8-position. Its molecular formula is , with a molecular weight of approximately 328.14 g/mol. The presence of the iodine atom is significant as it may enhance the compound's biological activity through various interactions with biological targets.

The mechanism of action of 8-Iodoquinolin-7-yl diethylcarbamate involves its interaction with specific molecular targets, primarily enzymes and receptors. The iodine atom and the diethylcarbamate group contribute to its binding affinity and specificity. The compound is known to interact with histone deacetylases (HDACs), which are critical in regulating gene expression and have been implicated in cancer progression.

Biological Activity

1. Antimicrobial Properties:

Research indicates that derivatives of carbamic acid, including this compound, exhibit antimicrobial activity. Studies have shown that certain quinoline derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

2. Anticancer Activity:

The compound has shown promise in anticancer research. Its ability to inhibit HDACs suggests a role in cancer therapy by modulating gene expression related to cell cycle regulation and apoptosis . In vitro studies have demonstrated that it can induce cytotoxic effects in cancer cell lines, highlighting its potential as an anticancer agent.

3. Fluorescent Probes:

In biological research, this compound is utilized as a fluorescent probe for imaging applications. Its unique structure allows it to bind selectively to certain biological targets, making it useful for visualizing cellular processes.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer activity of 8-Iodoquinolin-7-yl diethylcarbamate against various cancer cell lines. The results indicated that the compound induced significant apoptosis in FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin in some assays .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of quinoline derivatives, including this carbamate. The results showed effective inhibition against multiple bacterial strains, indicating its potential as a lead compound for new antibiotic development.

Research Findings Summary

Q & A

Q. What are the recommended synthetic routes for preparing carbamic acid esters with iodinated quinoline moieties, and how can reaction yields be optimized?

Synthesis of iodinated carbamic acid esters typically involves coupling diethylcarbamoyl chloride with iodinated quinolinol derivatives. A key methodological approach is outlined in patent literature for analogous compounds, where nucleophilic substitution or esterification under anhydrous conditions (e.g., using DCC/DMAP catalysts) is employed . Optimization strategies include:

- Temperature control : Reactions at 0–5°C minimize side-product formation.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) improves yield.

- Quenching protocols : Neutralization of residual acid with NaHCO₃ prevents decomposition.

Reference yields for similar esters (e.g., phenylcarbamic acid ethyl ester) range from 65–85% .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify carbamate carbonyl (~155–160 ppm) and quinoline protons (aromatic splitting patterns).

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~415–420 g/mol).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity, with UV detection at 254 nm for quinoline absorption .

NIST databases provide reference spectra for analogous carbamates .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Based on GHS classifications for structurally similar carbamates:

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; Category 2 hazards) .

- Ventilation : Fume hoods mitigate inhalation risks (respiratory irritation; Category 3).

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced Research Questions

Q. How does the 8-iodo substituent influence the reactivity of the quinoline ring in cross-coupling reactions?

The 8-iodo group acts as a directing moiety for regioselective functionalization:

- Suzuki coupling : Pd(PPh₃)₄ catalyzes aryl-iodide coupling with boronic acids (e.g., phenylboronic acid) in THF/Na₂CO₃ at 80°C.

- Ultrasound-assisted reactions : Enhance reaction rates by 30–40% via cavitation effects .

Comparative studies show iodine’s superior leaving-group ability vs. bromine in such reactions, with yields >90% under optimized conditions .

Q. What strategies resolve contradictions in reported biological activity data for iodinated carbamates?

Discrepancies in cytotoxicity or receptor-binding data may arise from:

- Solvent effects : DMSO vs. ethanol stock solutions alter cellular uptake .

- Assay interference : The quinoline fluorophore (λₑₓ ≈ 350 nm) may confound fluorescence-based assays. Validate results with LC-MS/MS quantification .

- Metabolic stability : Liver microsome studies (e.g., rat S9 fractions) differentiate prodrug activation vs. inherent activity .

Q. How can computational modeling predict the stability of the carbamate group under physiological pH?

- DFT calculations : Evaluate hydrolysis pathways (e.g., base-catalyzed cleavage at pH >7).

- pKa prediction : Software like MarvinSketch estimates carbamate group pKa (~8–9), indicating susceptibility to nucleophilic attack in basic environments .

Experimental validation via pH-stability profiling (HPLC monitoring over 24h) is recommended .

Q. What are the challenges in quantifying trace impurities in this compound using HPLC-MS?

Key issues include:

- Co-elution : Quinoline derivatives with similar polarity (e.g., de-iodinated byproducts). Use tandem MS/MS (MRM mode) for specificity .

- Matrix effects : Biological samples require SPE cleanup (C18 cartridges) before analysis.

- Limit of detection (LOD) : Achieve sub-ppm sensitivity with ion-trap or Q-TOF systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.